molecular formula C17H19ClN2O3S2 B2698502 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 1005293-49-1

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2698502
M. Wt: 398.92
InChI Key: UQHCQMDIQBBSHD-UHFFFAOYSA-N
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Description

This compound is a chemical entity that has gained significant attention in scientific research for its potential applications and biological properties. It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .


Molecular Structure Analysis

The molecular formula of this compound is C21H23ClN2O3. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require stringent conditions for high affinity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 386.88. More detailed physical and chemical properties would require further investigation.

Scientific Research Applications

Cytotoxic Activity and Anticancer Properties

Sulfonamide derivatives, including those with quinoline and thiophene moieties, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain sulfonamide compounds have shown potent activity against breast and colon cancer cell lines, suggesting their potential as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antioxidant Properties

Studies have also focused on the synthesis of sulfonamide analogues with antioxidant properties. For example, 2-chloro-5-(methylsulfonamide) anthraquinone and its derivatives have been evaluated for their antioxidant activities, revealing potent antioxidant properties which could contribute to their therapeutic potential (Lakshman, Murthy, & Rao, 2020).

Enzyme Inhibition and Biological Activity

Some sulfonamide derivatives, including isoquinoline sulfonamides, have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurodegenerative diseases. This demonstrates their potential utility in developing treatments for conditions like Alzheimer's disease (Holan, Virgona, & Watson, 1997).

Dual Inhibitors of Mycobacterium tuberculosis and Influenza Virus

Research into novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus highlights the therapeutic versatility of sulfonamide derivatives, suggesting their potential in treating and managing infectious diseases (Marvadi et al., 2019).

Safety And Hazards

As this compound is still under clinical development, the safety and hazards associated with it are not fully known .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its future directions will depend on the outcomes of these clinical trials.

properties

IUPAC Name

5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-9-3-4-12-10-13(5-6-14(12)20)19-25(22,23)16-8-7-15(18)24-16/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCQMDIQBBSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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